2-[2-(Nonylphenoxy)ethoxy]ethanol
Description
2-[2-(Nonylphenoxy)ethoxy]ethanol (CAS RN: 106400-82-2) is a nonionic surfactant with the molecular formula C₁₉H₃₂O₃ and a molecular weight of 308.462 g/mol . It is structurally characterized by a nonylphenol group (a branched C₉ alkyl chain attached to a benzene ring) linked to a diethylene glycol chain. Common synonyms include Diethylene glycol mono(nonylphenyl) ether and α-Nonylphenyl-ω-hydroxybis(oxyethylene). This compound is widely used in industrial applications such as detergents, emulsifiers, and wetting agents due to its surfactant properties.
Properties
IUPAC Name |
2-[2-(2-nonylphenoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-11-18-12-9-10-13-19(18)22-17-16-21-15-14-20/h9-10,12-13,20H,2-8,11,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLGETDMEIMLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872587 | |
| Record name | 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27176-93-8, 74342-10-2 | |
| Record name | Ethanol, 2-(2-(nonylphenoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-(nonylphenoxy)ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(nonylphenoxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 74342-10-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Nonylphenoxy)ethoxy]ethanol typically involves the etherification reaction of nonylphenol with ethylene oxide. The process begins with the reaction of nonylphenol with ethylene glycol, followed by the gradual addition of ethylene oxide to achieve the desired degree of ethoxylation .
Industrial Production Methods
Industrial production of this compound involves the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the reaction between nonylphenol and ethylene oxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the target compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Nonylphenoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce simpler alcohols .
Scientific Research Applications
2-[2-(Nonylphenoxy)ethoxy]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the extraction and purification of proteins and other biomolecules.
Medicine: Utilized in drug formulations to improve the bioavailability of active ingredients.
Industry: Widely used in the production of detergents, cleaners, and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[2-(Nonylphenoxy)ethoxy]ethanol involves its ability to reduce surface tension and enhance the mixing of hydrophobic and hydrophilic substances. This compound interacts with molecular targets such as cell membranes and proteins, facilitating the solubilization and dispersion of various compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylphenol Ethoxylates
2-[2-(Nonylphenoxy)ethoxy]ethanol
- Structure: Nonylphenol (C₉H₁₉C₆H₄O) + diethylene glycol.
- Molecular Weight : 308.462 g/mol.
- Applications : Industrial surfactant, emulsifier.
- Environmental Impact : Persistent in aquatic systems, bioaccumulative, and classified as an endocrine disruptor .
Octylphenoxy Polyethoxyethanol (CAS RN: 9036-19-5)
- Structure: Octylphenol (C₈H₁₇C₆H₄O) + tetraethylene glycol.
- Molecular Weight : ~434 g/mol (estimated).
- Applications : Similar surfactant uses but with shorter alkyl chain (C₈ vs. C₉).
Alkyl Ether Glycols
2-[2-(2-Ethylhexyloxy)ethoxy]ethanol (CAS RN: 1559-37-1)
- Structure : Branched C₈ (2-ethylhexyl) chain + triethylene glycol.
- Molecular Formula : C₁₄H₃₀O₄.
- Molecular Weight : 262.39 g/mol.
- Applications : Solvent, plasticizer.
- Key Difference : Shorter alkyl chain and absence of aromatic ring reduce surfactant efficacy but improve biodegradability .
2-(2-Methoxyethoxy)ethanol (CAS RN: 112-35-6)
- Structure : Methoxy (CH₃O) + diethylene glycol.
- Molecular Formula : C₅H₁₂O₃.
- Molecular Weight : 120.148 g/mol.
- Applications : Solvent in coatings and inks.
- Key Difference: Smaller size and higher polarity result in lower toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to alkylphenol derivatives .
Amino-Functionalized Glycols
2-[2-(Dimethylamino)ethoxy]ethanol (CAS RN: 1704-62-7)
- Structure: Dimethylamino (N(CH₃)₂) + diethylene glycol.
- Molecular Formula: C₆H₁₅NO₂.
- Molecular Weight : 133.19 g/mol.
- Applications : Catalyst in polyurethane foams.
- Key Difference: Basic amino group (pH ~11.5) enables catalytic activity, unlike nonionic alkylphenol ethoxylates .
Sulfated and Phosphated Derivatives
Nonylphenol Triethoxy Ether Sulfate (CAS RN: 63351-73-5)
Data Tables
Table 1: Structural and Physical Properties
Table 2: Environmental and Toxicological Profiles
Research Findings
- Environmental Persistence: Nonylphenol ethoxylates degrade into nonylphenol, a persistent metabolite with estrogenic activity.
- Thermophysical Behavior: Ultrasonic speed studies show that 2-[2-(2-alkoxyethoxy)ethoxy]ethanols with longer alkyl chains (e.g., nonyl) exhibit lower miscibility with water compared to methoxy analogs .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-[2-(Nonylphenoxy)ethoxy]ethanol, and how can purity be verified?
- Methodology : Synthesis typically involves ethoxylation reactions, where nonylphenol reacts with ethylene oxide derivatives under controlled conditions. For example, similar glycol ethers (e.g., 2-(2-Ethylhexyloxy)ethanol) are synthesized via alkoxylation of alcohols followed by purification using fractional distillation .
- Purity Verification : Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) are recommended. NIST databases provide reference spectra for structural confirmation .
Q. What analytical techniques are recommended for characterizing this compound in research settings?
- Key Techniques :
- Spectroscopy : Infrared (IR) spectroscopy for functional group identification (e.g., hydroxyl and ether linkages) .
- Chromatography : High-performance liquid chromatography (HPLC) for quantifying impurities .
- Mass Spectrometry : Electron ionization (EI-MS) to determine molecular weight and fragmentation patterns .
Q. What are the known toxicological risks associated with this compound, and what safety protocols should be followed?
- Toxicity Profile : Classified as a reproductive toxin, with evidence suggesting impacts on fertility in occupational exposure scenarios . Organic solvents in this family may also pose developmental risks .
- Safety Protocols :
- Use fume hoods and respiratory protection to limit inhalation .
- Monitor workplace exposure levels to ensure compliance with thresholds (e.g., <1 ppm) .
- Pregnant researchers should avoid handling due to potential teratogenicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicological data for this compound across studies?
- Approach :
- Dose-Response Analysis : Compare studies using standardized exposure models (e.g., OECD guidelines) to isolate confounding variables .
- In Silico Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict toxicity endpoints and validate against in vitro assays .
- Case Study : Variations in reproductive toxicity outcomes may stem from differences in metabolic activation pathways across species .
Q. What strategies are effective in optimizing the solvent properties of this compound for use in polymer synthesis?
- Methodology :
- Co-Solvent Blending : Combine with polar aprotic solvents (e.g., DMF) to enhance solubility of hydrophobic monomers .
- Temperature Modulation : Adjust reaction temperatures to balance solvent viscosity and reactivity, as demonstrated in ethylene glycol-based polymer systems .
Q. How does the molecular structure of this compound influence its interactions in biological systems, and what experimental models are suitable for studying these effects?
- Structural Insights : The amphiphilic nature (nonylphenol hydrophobe + ethoxyethanol hydrophilic chain) facilitates membrane penetration, mimicking endocrine-disrupting compounds .
- Models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
